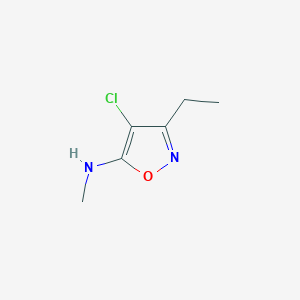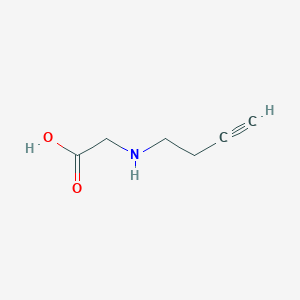
2-(But-3-yn-1-ylamino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(But-3-yn-1-ylamino)acetic acid is an organic compound that features both an alkyne and an amino acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-ylamino)acetic acid typically involves the reaction of propargylamine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of propargylamine attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(But-3-yn-1-ylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) can be employed.
Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of N-acyl or N-alkyl derivatives.
科学的研究の応用
2-(But-3-yn-1-ylamino)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(But-3-yn-1-ylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can participate in click chemistry reactions, while the amino acid moiety can interact with biological macromolecules. These interactions can modulate biochemical pathways and exert various biological effects.
類似化合物との比較
Similar Compounds
Propargylglycine: Similar structure with an alkyne and amino acid group.
2-(But-2-yn-1-ylamino)acetic acid: Similar structure but with a different position of the alkyne group.
2-(But-3-yn-1-ylamino)propanoic acid: Similar structure but with an additional methyl group.
Uniqueness
2-(But-3-yn-1-ylamino)acetic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its alkyne group provides a site for click chemistry, while the amino acid moiety offers opportunities for interactions with biological systems.
特性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
2-(but-3-ynylamino)acetic acid |
InChI |
InChI=1S/C6H9NO2/c1-2-3-4-7-5-6(8)9/h1,7H,3-5H2,(H,8,9) |
InChIキー |
AQBFRNRQXVNMPX-UHFFFAOYSA-N |
正規SMILES |
C#CCCNCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


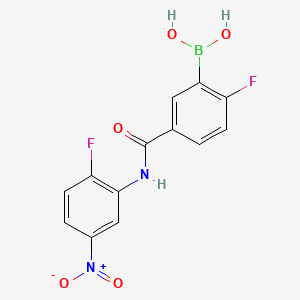
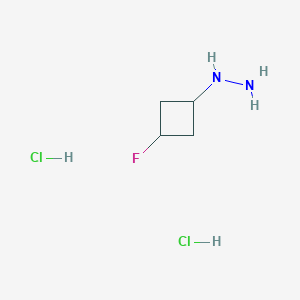

![2-(Chloromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12855976.png)
![5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12855997.png)

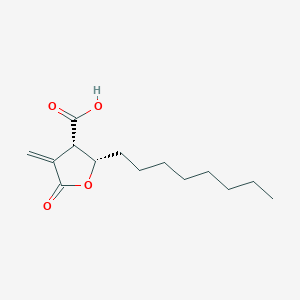
![3-[Chloro(difluoro)methyl]pentan-3-ol](/img/structure/B12856010.png)
![4-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12856014.png)
![9,9-Dimethyl-5-azadispiro[3.1.56.24]tridecane-2,8,10,13-tetrone](/img/structure/B12856015.png)
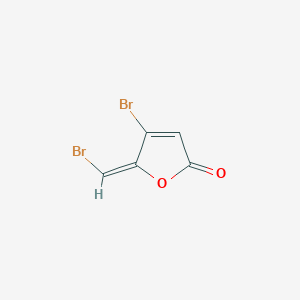
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12856032.png)
